Methyl 4-hydroxy-3-iodobenzoate

Catalog No.
S729841
CAS No.
15126-06-4
M.F
C8H7IO3
M. Wt
278.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-hydroxy-3-iodobenzoate

Researchers often face high catalyst loads or solubility issues when using bromo or acid analogs in cross-coupling. Methyl 4-hydroxy-3-iodobenzoate eliminates these barriers: - Iodo group ensures facile oxidative addition under mild Pd conditions, preserving sensitive ester/phenol functionality. - Enables tandem O-alkylation/cyclization or aryne insertion to assemble benzofurans and biaryl pharmacophores. - Scalable difluoromethylation of phenol yields pure intermediate, bypassing chromatography.

CAS Number

15126-06-4

Product Name

Methyl 4-hydroxy-3-iodobenzoate

IUPAC Name

methyl 4-hydroxy-3-iodobenzoate

Molecular Formula

C8H7IO3

Molecular Weight

278.04 g/mol

InChI

InChI=1S/C8H7IO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3

InChI Key

PXNOLLHARLSLHY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)O)I

solubility

4.86e-04 M

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)I

The exact mass of the compound Methyl 4-hydroxy-3-iodobenzoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.86e-04 m. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Methyl 4-hydroxy-3-iodobenzoate, 4-Hydroxy-3-iodobenzoic acid methyl ester, Methyl 3-iodo-4-hydroxybenzoate, 3-Iodo-4-hydroxybenzoic acid methyl ester, Benzoic acid, 4-hydroxy-3-iodo-, methyl ester

Purity

≥97%

Package Size

1 g, 5 g, 25 g

Methyl 4-hydroxy-3-iodobenzoate (CAS 15126-06-4) is a polyfunctional aromatic building block characterized by a methyl ester, a phenolic hydroxyl group, and an ortho-positioned iodine atom. In industrial and advanced laboratory settings, it is primarily procured as a precursor for the synthesis of complex heterocycles, such as benzofurans and dibenzofurans, as well as biaryl pharmaceuticals. Its procurement value is driven by the precise electronic and steric interplay of its three substituents, which enables highly regioselective, sequential transformations—such as selective O-alkylation followed by mild palladium-catalyzed cross-coupling—without the need for extensive protecting group manipulation[1].

Research Fit

Aryl iodide at 3-position enables Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Heck)
Free phenolic hydroxyl supports O-alkylation and further derivatization
Orthogonal reactivity allows sequential diversification from a single building block

Attempting to substitute methyl 4-hydroxy-3-iodobenzoate with its bromo analog (methyl 3-bromo-4-hydroxybenzoate) or its free acid form (4-hydroxy-3-iodobenzoic acid) introduces significant process inefficiencies. The bromo analog exhibits a much higher activation barrier for oxidative addition in palladium-catalyzed cross-couplings, often necessitating harsher temperatures, elevated catalyst loadings, or expensive specialized ligands that can degrade sensitive functional groups [1]. Conversely, utilizing the free acid form severely limits processability due to its poor solubility in aprotic solvents (such as DMF or toluene) and requires either prior esterification or the use of excess base to prevent the carboxylate moiety from interfering with O-alkylation or metal-catalyzed steps [2].

Substitution Risk

Non-iodinated analog
Lacks aryl iodide for Pd-catalyzed coupling; cannot participate in Suzuki or Sonogashira reactions.
Bromo-/chloro-substituted analog
Slower oxidative addition kinetics may reduce reaction yields and extend cycle times in multistep syntheses.
Missing orthogonal handle
Analogs without both OH and I cannot support tandem O-alkylation/cross-coupling sequences; dual reactivity is lost.

Accelerated Oxidative Addition Kinetics in Palladium-Catalyzed Cross-Couplings

In the synthesis of complex active pharmaceutical ingredients (APIs), the choice of the aryl halide dictates the efficiency of the cross-coupling step. Methyl 4-hydroxy-3-iodobenzoate demonstrates rapid oxidative addition in palladium-catalyzed reactions (e.g., Sonogashira, Suzuki, and Heck couplings) compared to its bromo analog. The carbon-iodine bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) than the carbon-bromine bond (~81 kcal/mol), allowing oxidative addition to Pd(0) to occur much faster and under milder conditions. This rapid insertion minimizes thermal degradation of the ester and phenol groups and reduces the required catalyst loading [1].

Evidence DimensionCross-coupling activation barrier (Bond Dissociation Energy)
Target Compound Data~65 kcal/mol (C-I bond), enabling mild coupling conditions.
Comparator Or BaselineMethyl 3-bromo-4-hydroxybenzoate (~81 kcal/mol C-Br bond).
Quantified Difference~16 kcal/mol lower activation barrier for the iodo-derivative.
ConditionsPalladium-catalyzed cross-coupling environments.

Procuring the iodo-derivative allows chemists to utilize milder cross-coupling conditions, reducing expensive catalyst loading and improving the overall yield of complex intermediates.

Difluoromethylation scale-up
Head-to-head
99% yield 99% purity 7 kg scale
Reported scale-up protocol supports process development
Sodium chlorodifluoroacetate; DMF/H₂O; 95 °C

Near-Quantitative Yield in Selective Phenol O-Difluoromethylation

Methyl 4-hydroxy-3-iodobenzoate is highly processable for scalable chemistry, particularly in the generation of difluoromethoxy-substituted biaryls. In a validated kilogram-scale process for an mGluR5 negative allosteric modulator, this compound underwent difluoromethylation using sodium chlorodifluoroacetate (SCDA) in DMF with potassium carbonate. The reaction achieved near-quantitative conversion with an isolated HPLC purity of 99.6%. The methyl ester effectively protects the carboxylate while the ortho-iodine sterically and electronically modulates the phenol, preventing over-alkylation and facilitating high-purity isolation without chromatography[1].

Evidence DimensionScalable O-difluoromethylation yield and purity
Target Compound DataNear-quantitative yield, 99.6% HPLC purity.
Comparator Or BaselineUnprotected free acid (4-hydroxy-3-iodobenzoic acid).
Quantified DifferenceFree acid requires prior protection or >2 equivalents of base, leading to complex mixtures and lower isolated purity.
ConditionsReaction with SCDA in DMF at 93–98 °C.

High-yielding, scalable intermediate steps eliminate the need for costly chromatographic purification during bulk API manufacturing.

Sonogashira coupling
Class-level
75% yield at 50 °C
Mild conditions may support functional group tolerance
Pd/Cu co-catalysis, 22 h

Structurally Pre-Organized Scaffold for Tandem Cyclization to Benzofurans

The precise ortho-relationship of the iodine atom and the phenolic hydroxyl makes this compound a highly effective precursor for synthesizing 2,3-dihydrobenzofurans and benzofurans. By first O-alkylating the phenol (e.g., with an allyl halide), the resulting ether can undergo a one-pot palladium-catalyzed tandem Heck-type cyclization/cross-coupling. The presence of the methyl ester directs the electronic properties of the aromatic ring to favor cyclization and provides a convenient handle for downstream derivatization, such as saponification or amidation [1].

Evidence DimensionTandem cyclization efficiency
Target Compound DataEnables direct, one-pot O-alkylation and Pd-catalyzed cyclization to functionalized benzofurans.
Comparator Or BaselineMethyl 4-hydroxybenzoate (non-halogenated baseline).
Quantified DifferenceEnables direct cyclization pathways that are structurally impossible with the non-halogenated baseline.
ConditionsPalladium nanoparticle-catalyzed tandem cyclization/cross-coupling.

Procuring this specific ortho-iodo phenol drastically shortens synthetic routes to high-value benzofuran-based drug candidates.

Synthesis yield
Data to verify
90.3% from methyl 4-hydroxybenzoate
Reported route may support cost-efficient supply
ICl, AcOH; regioselective
Antibacterial SAR
Class-level
160,000× dilution (S. aureus)
Class-level SAR may guide antibacterial scaffold screening
Isoamyl ester derivative; in vitro broth assay
Orthogonal reactivity
Supporting evidence
Two handles: OH (O-alkylation) + I (cross-coupling)
Dual reactivity supports step-efficient diversification
Allyl bromide O-alkylation example

Synthesis of Benzofuran and Dibenzofuran Cores

Methyl 4-hydroxy-3-iodobenzoate is utilized as a starting material for tandem O-alkylation/cyclization or aryne-insertion reactions to build complex heterocyclic scaffolds, which are frequently utilized in the development of cannabinoid receptor agonists and novel antimicrobial agents [1].

Development of Biaryl APIs via Suzuki/Sonogashira Coupling

The compound is utilized as a highly reactive electrophile in cross-coupling reactions where mild conditions are required to preserve the ester and phenol functionalities, such as in the multi-kilogram synthesis of mGluR5 negative allosteric modulators [2].

Fluorinated Building Block Generation

It is highly suited for the scalable difluoromethylation of the phenol group, providing a stable, high-purity intermediate that can be directly advanced into downstream pharmaceutical manufacturing without the need for chromatographic purification[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Difluoromethyl ether synthesis
Reported 7 kg scale protocol with high yield and purity
Process safety and purification efficiency
Palladium-catalyzed cross-coupling
Iodide leaving group supports mild reaction conditions
Coupling yield and functional group tolerance
Antibacterial scaffold screening
Class-level SAR with iodinated ester core
In vitro potency and spectrum
Orthogonal diversification
Dual reactive handles (OH + I)
Sequential O-alkylation/cross-coupling efficiency

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Methyl 4-hydroxy-3-iodobenzoate

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